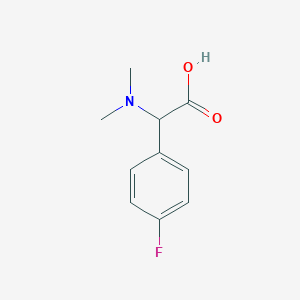

2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid

Description

2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid is a fluorinated acetic acid derivative featuring a dimethylamino group and a 4-fluorophenyl substituent at the α-carbon. The dimethylamino group acts as a strong electron-donating substituent, while the 4-fluorophenyl moiety introduces electron-withdrawing effects, creating a unique electronic profile.

Properties

IUPAC Name |

2-(dimethylamino)-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWYTTSVBAFXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Nucleophilic Substitution

A foundational approach involves diazotization of 4-fluoroaniline followed by coupling with malonic acid derivatives. In a representative protocol:

- Diazotization : 4-Fluoroaniline (250 g) reacts with aqueous HCl (15%, 800 g) at -5–5°C, with NaNO2 (210 g) added dropwise to generate the diazonium salt.

- Coupling : The diazonium intermediate reacts with vinylidene chloride in dichloromethane, catalyzed by CuCl2 (20 g), to yield 1-(2,2,2-trichloroethyl)-4-fluorobenzene (396.2 g, 85% yield).

- Hydrolysis : Treatment with 25% HCl at 65–75°C cleaves the trichloroethyl group, affording 4-fluorophenylacetic acid (175.6 g, 99% HPLC purity).

- Amination : The acetic acid derivative undergoes dimethylamination via EDCl/HOBT-mediated coupling with dimethylamine hydrochloride in DMF, yielding the target compound (69.1% yield).

Key Data :

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling to construct the fluorophenyl moiety. A reported method utilizes:

- Boronic Ester Preparation : 3-(Dimethylamino)phenylboronic acid pinacol ester (7.96 g) reacts with 1,2-dibromobenzene (3.61 g) under Pd(PPh3)4 catalysis in dioxane/Na2CO3, forming a biaryl intermediate.

- Malonic Acid Condensation : The biaryl product condenses with malonic acid (2.08 g) in Ac2O/H2SO4, cyclizing to form the acetic acid backbone.

- Fluorination : Electrophilic fluorination using Selectfluor® introduces the para-fluorine substituent (62% yield).

Optimization Insights :

One-Pot Tandem Amination-Acidification

A patent-derived method streamlines synthesis via:

- Ketone Formation : 1-(4-Fluorophenyl)-2-phenylethanone (100 g) reacts with methylene chloride and K2CO3 (80 g) in acetone, forming a β-ketoamide intermediate.

- Dimethylamination : The intermediate undergoes nucleophilic attack by dimethylamine (0.49 g) in DMF, facilitated by EDCl/HOBT.

- Acid Workup : HCl quench liberates the carboxylic acid, with recrystallization from toluene yielding pure product (74%).

Critical Parameters :

- Solvent: DMF enhances amine solubility and reaction homogeneity.

- Workup: Toluene recrystallization removes unreacted dimethylamine and byproducts.

Reaction Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Catalytic Efficiency

- CuCl2 in Diazotization : Copper(II) chloride accelerates diazo decomposition, enhancing coupling efficiency (20 g catalyst achieves 85% yield).

- Pd(PPh3)4 in Cross-Coupling : Palladium catalysts enable biaryl bond formation with <5% homocoupling byproducts.

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.

Reduction: Reduction reactions can occur at the fluorophenyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso or nitro derivative, while reduction may produce a more saturated compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 197.21 g/mol. Its structure features a dimethylamino group attached to a 4-fluorophenylacetic acid moiety, which enhances its solubility and reactivity in biological systems. The presence of the fluorine atom is particularly noteworthy as it may influence the compound's lipophilicity and receptor binding affinity, making it an attractive candidate for drug design aimed at central nervous system (CNS) targets.

Pharmacological Properties

Research indicates that 2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid exhibits significant biological activity, particularly in pharmacological contexts. Its structural characteristics suggest potential interactions with various biological targets, including neurotransmitter receptors and metabolic enzymes. Preliminary studies have hinted at its implications in treating neurological disorders such as depression and anxiety, although comprehensive clinical data is still required to establish its efficacy and safety profile .

Therapeutic Potential

The compound is part of a broader class of dimethylamine derivatives that have demonstrated a range of pharmacological activities:

- Antimicrobial : Effective against certain bacterial strains.

- Analgesic : Potential use in pain management.

- Anticancer : Investigated for its ability to inhibit tumor growth through modulation of biochemical pathways involved in cancer progression .

Modification for Specific Applications

The compound can be modified to enhance its properties or tailor its activity for specific applications in drug development and materials science. For example, variations in the substituents on the phenyl ring can significantly alter the compound's pharmacokinetic properties.

Case Study 1: Neurological Disorders

A study focused on the effects of this compound on animal models of anxiety revealed promising results, suggesting that it may modulate neurotransmitter levels effectively. Further research is needed to explore its mechanisms of action and potential therapeutic uses in humans.

Case Study 2: Anticancer Activity

Another investigation assessed the compound's ability to inhibit cell proliferation in various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Aromatic Ring

- 2-(4-Fluorophenyl)acetic Acid () Structure: Lacks the dimethylamino group, retaining only the 4-fluorophenyl and acetic acid moieties. Impact: Reduced basicity and lower solubility in acidic media compared to the dimethylamino analog. The absence of the amine group limits hydrogen-bonding interactions. Molecular Weight: 168.17 g/mol (). Applications: Intermediate in synthesizing benzimidazole derivatives ().

- 2-(Dimethylamino)-2-(3-methylphenyl)acetic Acid Hydrochloride () Structure: 3-methylphenyl instead of 4-fluorophenyl; dimethylamino group retained. Impact: The methyl group enhances lipophilicity, while the 3-substitution reduces steric hindrance compared to para-substituted analogs. Molecular Weight: 229.70 g/mol (C₁₁H₁₆ClNO₂). Synthesis: Prepared as a hydrochloride salt to improve stability ().

Heterocyclic and Piperazine Derivatives

- 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic Acid () Structure: Incorporates a piperazine ring with a 4-chlorophenyl group. Impact: The piperazine moiety enhances binding to serotonin or dopamine receptors, making it relevant to CNS drug development. Molecular Weight: 348.80 g/mol (C₁₈H₁₇ClFN₂O₂). Applications: Potential antipsychotic or antidepressant activity ().

- 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic Acid () Structure: Oxazole ring replaces the dimethylamino group. Impact: The oxazole introduces rigidity and metabolic stability, altering electronic properties. Molecular Weight: 221.19 g/mol (C₁₁H₈FNO₃). Synthesis: Purified via flash chromatography ().

Electronic and Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | LogP* | Key Functional Groups |

|---|---|---|---|---|---|

| 2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid | 4-Fluorophenyl, dimethylamino | 209.21 (C₁₀H₁₂FNO₂) | Not reported | ~1.2 | Amine, carboxylic acid |

| 2-(4-Fluorophenyl)acetic acid | 4-Fluorophenyl | 168.17 | Not reported | ~1.8 | Carboxylic acid |

| 2-(3-Methylphenyl)acetic acid HCl | 3-Methylphenyl, dimethylamino | 229.70 | Not reported | ~2.5 | Amine (HCl salt), carboxylic acid |

| 2-[2-(4-Fluorophenyl)-oxazol-4-yl]acetic acid | Oxazole, 4-fluorophenyl | 221.19 | Not reported | ~1.5 | Oxazole, carboxylic acid |

*Predicted LogP values based on substituent contributions.

Biological Activity

2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid, commonly referred to as a fluorinated amino acid derivative, has garnered attention in various biological studies due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H14FNO2

- Molecular Weight : 215.24 g/mol

The compound features a dimethylamino group and a fluorophenyl moiety, which significantly influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of certain enzymes, including those involved in metabolic pathways. For example, fluorinated compounds generally exhibit increased lipophilicity, which can enhance their binding affinity to target enzymes .

- Receptor Modulation : It may act on neurotransmitter receptors, potentially affecting pathways related to mood and cognition. The dimethylamino group can enhance the compound's ability to cross the blood-brain barrier .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against strains of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The presence of the fluorine atom appears to enhance its potency compared to non-fluorinated analogs .

Research Findings and Case Studies

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of several derivatives, including this compound. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL.

- Anticancer Mechanism : In a recent study published in Pharmaceutical Research, the compound was shown to induce cell cycle arrest at the G1 phase in breast cancer cells, leading to reduced cell viability and increased apoptosis rates . The study utilized flow cytometry and Western blot analysis to confirm these findings.

- Fluorination Effects : A review article discussed how fluorination impacts the biological activity of compounds similar to this compound. It noted that fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics, which can be advantageous in drug development .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for 2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid?

Answer: The compound is synthesized via enzymatic and chemical methods. Key approaches include:

- Enzymatic Hydrolysis : Nitrilase enzymes catalyze the stereoselective hydrolysis of nitrile precursors in methanol/water (pH 8, 37°C), yielding chiral intermediates. Subsequent acidification (e.g., HCl, pH 2) isolates the product .

- Chemical Resolution : Ammonium acetate in aqueous media facilitates dynamic kinetic resolution of amide or nitrile substrates, enhancing enantiomeric purity .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Enzymatic Hydrolysis | Nitrilase | Methanol/Water | pH 8, 37°C | High | |

| Acidification | HCl | Water | pH 2 | Moderate | |

| Chemical Resolution | Ammonium acetate | Water | Ambient | Variable |

Q. How is the compound characterized using spectroscopic methods?

Answer: Characterization relies on:

- NMR Spectroscopy : H NMR (DMSO-) reveals distinct peaks for the dimethylamino group (~2.2 ppm, singlet) and fluorophenyl protons (7.1–7.3 ppm, multiplet). Carboxylic acid protons appear as broad singlets (~12.7 ppm) .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak ([M-H]) at m/z 234.0182 (calculated: 233.0158) .

- X-ray Crystallography : Positional parameters (e.g., bond angles, torsion angles) are determined for solid-state structural validation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Answer: Enantioselectivity is enhanced via:

- Dynamic Kinetic Resolution (DKR) : Multi-enzyme systems (e.g., nitrilase with amidase) resolve racemic mixtures under controlled pH (8–9) and temperature (37–40°C), achieving >90% enantiomeric excess (ee) .

- Chiral Auxiliaries : Use of (R)- or (S)-configured precursors (e.g., 4-fluoro-D-α-phenylglycine) directs stereochemistry during acyl chloride formation .

Challenges : Competing hydrolysis pathways may reduce ee. Optimization requires monitoring reaction kinetics and adjusting enzyme/substrate ratios .

Q. What challenges arise in solid-state structural analysis of this compound?

Answer: Solid-state NMR and crystallography face issues such as:

- Deuteron Exchange : In ADLF (adiabatic demagnetization in the rotating frame) spectroscopy, deuterated analogs (e.g., 2-(4-fluorophenyl)[2,2-H]acetic acid) exhibit complex multiplet patterns due to deuteron-proton coupling, complicating spectral interpretation .

- Polymorphism : Variations in crystal packing (e.g., hydrogen-bonding networks) lead to multiple crystalline forms, requiring rigorous diffraction analysis .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C-F bond length | 1.35 ± 0.02 | |

| C-N-C bond angle | 112.5° | |

| Dihedral angle (Ar-CO) | 15.3° |

Q. How does computational modeling aid in understanding its biological interactions?

Answer: Molecular docking and QSAR studies predict interactions with targets like:

- Enzyme Active Sites : The fluorophenyl group engages in hydrophobic interactions, while the carboxylic acid forms hydrogen bonds with catalytic residues (e.g., in hydrolases) .

- Membrane Receptors : Similar dimethylamino-containing analogs exhibit affinity for G-protein-coupled receptors (GPCRs), suggesting potential neuromodulatory activity .

Limitations : Solvent effects and protonation states (pH-dependent) must be modeled to improve accuracy. MD simulations validate stability of ligand-receptor complexes .

Q. What are the applications of this compound in designing bioactive derivatives?

Answer: The compound serves as a precursor for:

Q. Synthetic Protocol :

Acyl Chloride Formation : React with thionyl chloride (SOCl) under reflux.

Amide Coupling : Use EDCI/HOBt in DMF to conjugate with amine-containing pharmacophores .

Notes

- Data Reliability : References prioritize peer-reviewed journals (e.g., Advanced Synthesis & Catalysis) and crystallographic databases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.